molecular formula C22H18ClN5O2 B2394449 3-(2-chlorophenyl)-5-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)isoxazole-4-carboxamide CAS No. 1207012-13-2

3-(2-chlorophenyl)-5-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)isoxazole-4-carboxamide

货号: B2394449
CAS 编号: 1207012-13-2
分子量: 419.87
InChI 键: WVZZXGPPVUELPH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2-chlorophenyl)-5-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C22H18ClN5O2 and its molecular weight is 419.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 3-(2-chlorophenyl)-5-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)isoxazole-4-carboxamide is a member of the isoxazole family, which has gained attention for its diverse biological activities, particularly in the fields of oncology and analgesia. This article reviews the synthesis, biological evaluations, and pharmacological potential of this compound, drawing on various research findings.

Synthesis

The synthesis of isoxazole derivatives typically involves the reaction of substituted oximes with acetic acid derivatives, followed by cyclization and functional group modifications. For our compound, the synthetic route likely includes:

  • Formation of Oxime: Reaction of an appropriate aldehyde with hydroxylamine.
  • Cyclization: Treatment with ethyl acetoacetate in the presence of acid catalysts.
  • Formation of Carboxamide: Coupling with amines to yield the final product.

Anticancer Potential

Recent studies have shown that isoxazole derivatives exhibit significant anticancer activity against various cell lines. For instance:

  • Cytotoxicity Studies: The compound demonstrated potent cytotoxic effects against MCF-7 (breast cancer), HeLa (cervical cancer), and Hep3B (liver cancer) cell lines. The half-maximal inhibitory concentration (IC50) values were reported as follows:
    • MCF-7: IC50 = 39.80 μg/ml
    • HeLa: IC50 = 15.48 μg/ml
    • Hep3B: IC50 = 23 μg/ml .

These values suggest that the compound could be a promising candidate for further development as an anticancer agent.

The mechanism by which isoxazole derivatives exert their anticancer effects often involves:

  • Induction of Apoptosis: Compounds similar to our target have been shown to shift cancer cells towards apoptosis rather than necrosis, indicating a potential pathway for therapeutic action .
  • Cell Cycle Arrest: Some derivatives have been noted to induce G2/M phase arrest in cancer cells, which is critical for halting proliferation .

Analgesic Activity

In addition to anticancer properties, isoxazole derivatives are also explored for their analgesic effects:

  • Analgesic Studies: Compounds were evaluated using acetic acid-induced writhing assays and hot plate tests in animal models. Certain derivatives exhibited significant analgesic activity comparable to standard analgesics like tramadol .

Comparative Data Table

Activity TypeCell LineIC50 Value (μg/ml)Reference
AnticancerMCF-739.80
AnticancerHeLa15.48
AnticancerHep3B23.00
AnalgesicAcetic Acid Writhing AssayNot specified

Case Studies

  • Study on Isoxazole Derivatives : A series of isoxazole derivatives were synthesized and evaluated for their anticancer properties. The study found that modifications at specific positions on the isoxazole ring significantly affected cytotoxicity against various cancer cell lines.
  • Mechanistic Insights : Another study focused on understanding how these compounds induce apoptosis and cell cycle arrest, providing insights into their potential as therapeutic agents in oncology.

科学研究应用

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

  • MCF7 (breast cancer)
  • NCI-H460 (lung cancer)
  • SF-268 (central nervous system cancer)

The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation, with IC50 values indicating potent cytotoxic effects. For instance, a study reported IC50 values for MCF7 and NCI-H460 cells at approximately 12.50 µM and 42.30 µM, respectively .

Antibacterial Activity

The compound has also shown potential as an antibacterial agent. It was tested against various strains of bacteria, demonstrating effectiveness comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL against pathogens such as E. faecalis and P. aeruginosa, suggesting its potential use in treating bacterial infections .

Potential Therapeutic Applications

Given its biological activities, the compound is being explored for several therapeutic applications:

Cancer Therapy

Due to its anticancer properties, this compound could be developed into a novel chemotherapeutic agent, particularly for cancers that are resistant to existing treatments.

Antibiotic Development

With rising antibiotic resistance, compounds like this one may serve as templates for developing new antibacterial agents that can effectively target resistant strains.

Case Studies and Research Findings

Study ReferenceCell Line TestedIC50 Value (µM)Activity
Bouabdallah et al. MCF712.50Anticancer
Wei et al. NCI-H46042.30Anticancer
Roxana et al. E. faecalis40-50Antibacterial

属性

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O2/c1-13-7-12-19(27-26-13)24-15-8-10-16(11-9-15)25-22(29)20-14(2)30-28-21(20)17-5-3-4-6-18(17)23/h3-12H,1-2H3,(H,24,27)(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZZXGPPVUELPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。